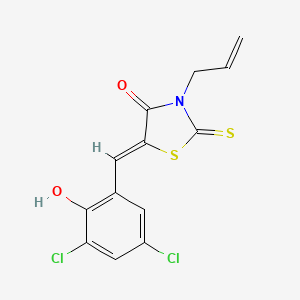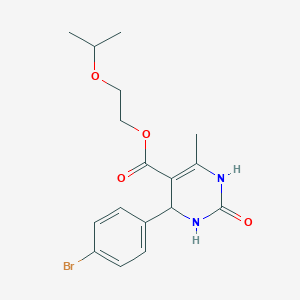![molecular formula C20H25ClN2O2 B5101879 N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5101879.png)
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide, also known as CPP-115, is a compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which has been shown to have a variety of therapeutic effects.
Mechanism of Action
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which has been shown to have a variety of therapeutic effects. GABA is the primary inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. Increased levels of GABA can lead to decreased neuronal activity, which has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neuropeptide Y (NPY) in the brain, which has been implicated in the regulation of feeding behavior and stress response. Additionally, N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been shown to increase levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of pain and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide is its potency and selectivity as a GABA-AT inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide is its relatively short half-life, which can make dosing and administration challenging in animal models.
Future Directions
There are many potential future directions for research on N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide. One area of interest is its potential use in the treatment of addiction, as GABA has been implicated in the reward pathway of the brain. Additionally, N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide could be studied for its potential use in the treatment of anxiety disorders, as increased levels of GABA have been shown to have anxiolytic effects. Further research could also be done to elucidate the role of N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide in the regulation of feeding behavior and stress response through its effects on NPY levels in the brain.
Synthesis Methods
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the coupling of a piperidine derivative with a furan derivative, followed by reduction and protection of the resulting intermediate. The final step involves the deprotection of the intermediate to yield N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide.
Scientific Research Applications
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide has been studied for its potential use in the treatment of addiction, as GABA has been implicated in the reward pathway of the brain.
properties
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-22(20(24)18-9-12-25-15-18)13-17-3-2-10-23(14-17)11-8-16-4-6-19(21)7-5-16/h4-7,9,12,15,17H,2-3,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDQKOATGVLRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)

![1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101848.png)

![11-oxo-N-(2-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B5101850.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5101863.png)

![5-{3,5-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101878.png)
![1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5101886.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5101892.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5101904.png)
![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)